Synthetic Scalability: Direct Head-to-Head Comparison of Production Scale vs. 6-Oxo Analog
Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate has been demonstrated to be scalable to multi-hundred-gram quantities in a single run, a key advantage for medicinal chemistry campaigns requiring significant amounts of a common intermediate. This is supported by a direct comparison with its close analog, tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate, which has been scaled up under the same program [1].
| Evidence Dimension | Demonstrated single-run synthesis scale |
|---|---|
| Target Compound Data | Up to 300 g from 1 run |
| Comparator Or Baseline | tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate (CAS: 748805-97-2) |
| Quantified Difference | Both achieved comparable >100g scale; target compound specifically noted for up to 300g production |
| Conditions | Scaled-up synthetic protocol as part of a medicinal chemistry building block program [1] |
Why This Matters
The demonstrated ability to source large quantities from a single batch ensures consistency for long-term research projects and reduces procurement variability.
- [1] ACS Publications. (2023). Cage-divergent synthesis of MedChem relevant BB from COD. Poster Board #3425, ACS Spring 2023. View Source
